REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[C:6]([S:11][CH3:12])[N:5]=1)[CH3:2].[I:13]Cl>CO>[CH2:1]([NH:3][C:4]1[C:9]([I:13])=[C:8]([CH3:10])[N:7]=[C:6]([S:11][CH3:12])[N:5]=1)[CH3:2]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=NC(=NC(=C1)C)SC
|
Name
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|
Quantity
|
26.58 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
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Then the reaction mixture was stirred overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After evaporation of solvent
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Type
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CUSTOM
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Details
|
the residue was triturated with acetone
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
C(C)NC1=NC(=NC(=C1I)C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |